4,6-Dichloropyrimidin-5-ol
Overview
Description
4,6-Dichloropyrimidin-5-ol is a chemical compound with the CAS Number: 425394-89-4 . It has a molecular weight of 164.98 and its IUPAC name is 4,6-dichloro-5-pyrimidinol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 4,6-Dichloropyrimidin-5-ol involves the use of aluminum (III) chloride in dichloromethane at 0 - 50℃ for 6 hours . The reaction mixture is stirred vigorously at 50° C for 6 hours . After completion, the mixture is cooled to 0°C and aqueous HC1 solution (1 M, 400 mL) is added slowly followed by the addition of MeOH (100 mL) .Molecular Structure Analysis
The InChI code for 4,6-Dichloropyrimidin-5-ol is 1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H . The InChI key is ADPCZUINQXBXLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,6-Dichloropyrimidin-5-ol has a number of physicochemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.35 . Its water solubility is 0.557 mg/ml .Scientific Research Applications
Synthesis Techniques and Mechanisms
- Synthesis and Chlorination of Pyrimidin-4-ols : Studies have described the synthesis of pyrimidin-4-ols with 5-nitrogen functionality, detailing processes like chlorination to produce derivatives including 4,6-dichloro products (Harnden & Hurst, 1990).
- 'Green' Synthesis Approaches : An improved synthesis method for 4,6-dichloropyrimidines, avoiding highly toxic reactants and yielding significant quantities, has been developed. The mechanism of chlorination with phosphoryl chloride was investigated, highlighting the importance of this method in nitrogen heterocycle chlorinations (Opitz et al., 2015).
Medicinal Chemistry and Biological Activities
- Anti-HIV Activity : Carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxyguanosine, synthesized from 2-amino-4,6-dichloropyrimidine, demonstrated potent and selective anti-HIV properties, making them significant in antiretroviral therapy research (Vince & Hua, 1990).
- Inhibition of Nitric Oxide Production : 5-Substituted 2-amino-4,6-dichloropyrimidines showed inhibition of immune-activated nitric oxide production in mouse peritoneal cells, suggesting potential for anti-inflammatory applications (Jansa et al., 2014).
- Antibacterial Activity : Some synthesized 4,6-dichloropyrimidine derivatives showed strong activity against human bacterial flora, indicating their potential as antibacterial agents (Fellahi et al., 1995).
Other Applications
- Synthesis of Macrostructures : Dichloropyrimidine building blocks have been used in the synthesis of functional porphyrinoids, dendrimers, and heteracalix[n]arenes, showcasing their versatility in creating complex macrostructures (Maes & Dehaen, 2008).
- Development of Fluorescent Sensors : Pyrimidine derivatives, including those related to 4,6-dichloropyrimidin-5-ol, have been used in creating sensors for metal ion detection and in bacterial cell imaging, demonstrating their utility in analytical chemistry (Yadav & Singh, 2018).
Safety And Hazards
properties
IUPAC Name |
4,6-dichloropyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCZUINQXBXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666602 | |
Record name | 4,6-Dichloropyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrimidin-5-ol | |
CAS RN |
425394-89-4 | |
Record name | 4,6-Dichloropyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloropyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.